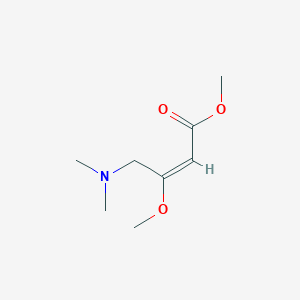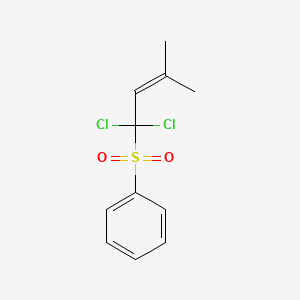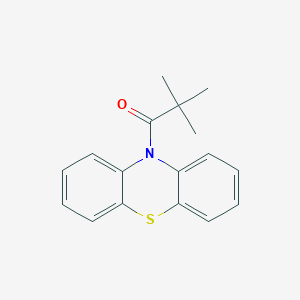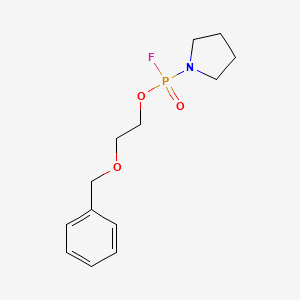
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is an organic compound that features a dimethylamino group, a methoxy group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate can be synthesized through a base-catalyzed Michael addition reaction. This involves the reaction of dimethylamine with methyl 3-methoxyacrylate under basic conditions. The reaction is typically carried out in a solvent-free environment, which aligns with green chemistry principles .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes are designed to maximize yield and purity while minimizing environmental impact. The use of catalytic amounts of base and solvent recovery techniques are common practices to enhance the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaminoethyl methacrylate: A compound with similar functional groups, used in polymer chemistry.
Uniqueness
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a dimethylamino group and a methoxy group in an ester framework makes it versatile for various applications in synthesis and research.
Eigenschaften
CAS-Nummer |
86242-41-3 |
|---|---|
Molekularformel |
C8H15NO3 |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-7(11-3)5-8(10)12-4/h5H,6H2,1-4H3/b7-5+ |
InChI-Schlüssel |
BUTXFWOZFVEDCZ-FNORWQNLSA-N |
Isomerische SMILES |
CN(C)C/C(=C\C(=O)OC)/OC |
Kanonische SMILES |
CN(C)CC(=CC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)


![N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14421947.png)


![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)


![1-[2-(Butanoylsulfanyl)ethyl]-1,2-dimethylpiperidin-1-ium iodide](/img/structure/B14421974.png)

![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![2,7a-Dimethyloctahydro-1H-cyclopenta[c]pyridine](/img/structure/B14421996.png)
![2-[(4-Chlorophenyl)selanyl]but-2-enal](/img/structure/B14422000.png)
